molecular formula C16H25N3O2 B5681992 (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid

(3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid

Numéro de catalogue B5681992
Poids moléculaire: 291.39 g/mol
Clé InChI: KFFBLRWHSPSQBQ-GQCTYLIASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid is a compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is also known as LY404187 and is a selective antagonist of the dopamine D2 receptor. It has been studied extensively for its ability to modulate dopamine signaling in the brain, which has implications for the treatment of various neurological disorders.

Mécanisme D'action

The mechanism of action of (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid involves its ability to selectively bind to the dopamine D2 receptor. This receptor is a key mediator of dopamine signaling in the brain and is involved in various neurological processes such as reward, motivation, and movement. By binding to this receptor, LY404187 can modulate dopamine signaling and alter the activity of neurons in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid are largely mediated by its effects on dopamine signaling. This compound has been shown to reduce dopamine release in the brain, which can lead to a reduction in the positive symptoms of schizophrenia. Additionally, it has been shown to improve cognitive function and reduce negative symptoms, such as social withdrawal and apathy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid in lab experiments is its selectivity for the dopamine D2 receptor. This allows researchers to specifically target dopamine signaling in the brain and study its effects on various neurological processes. However, one of the limitations of this compound is its complex synthesis, which can make it difficult to obtain in large quantities for use in experiments.

Orientations Futures

There are several future directions for research on (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid. One area of interest is in the treatment of other neurological disorders that involve dopamine signaling, such as Parkinson's disease and addiction. Additionally, there is a need for further research on the long-term effects of this compound and its potential for use in combination with other drugs. Finally, there is a need for more efficient synthesis methods to increase the availability of this compound for use in research.

Méthodes De Synthèse

The synthesis of (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid involves a multi-step process that starts with the reaction of 4-(1H-pyrazol-1-ylmethyl)piperidine with 3-bromo-2-heptenoic acid. This reaction is followed by a series of purification steps to obtain the final product. The synthesis of this compound is challenging due to the presence of multiple chiral centers, which requires careful control of reaction conditions to obtain the desired stereochemistry.

Applications De Recherche Scientifique

(3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of schizophrenia, a debilitating mental disorder that affects millions of people worldwide. This compound has been shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions, by modulating dopamine signaling in the brain.

Propriétés

IUPAC Name

(E)-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-2-3-4-6-15(16(20)21)18-11-7-14(8-12-18)13-19-10-5-9-17-19/h4-6,9-10,14-15H,2-3,7-8,11-13H2,1H3,(H,20,21)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFBLRWHSPSQBQ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(C(=O)O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(C(=O)O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.